molecular formula C11H14N6 B13328175 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B13328175
M. Wt: 230.27 g/mol
InChI Key: ZORVREAGLBARCZ-UHFFFAOYSA-N
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Description

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with an isopropyl group, a pyrazinyl group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-iodo-1-isopropyl-1H-pyrazole with pyrazine-2-carboximidamide in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazinyl or carboximidamide groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-5-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with new functional groups.

Scientific Research Applications

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboximidamide is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and materials science.

Properties

Molecular Formula

C11H14N6

Molecular Weight

230.27 g/mol

IUPAC Name

2-propan-2-yl-5-pyrazin-2-ylpyrazole-3-carboximidamide

InChI

InChI=1S/C11H14N6/c1-7(2)17-10(11(12)13)5-8(16-17)9-6-14-3-4-15-9/h3-7H,1-2H3,(H3,12,13)

InChI Key

ZORVREAGLBARCZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)C(=N)N

Origin of Product

United States

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